![molecular formula C28H26N4O2 B14336978 N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide CAS No. 96234-83-2](/img/structure/B14336978.png)
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide is a complex organic compound that features two indole moieties attached to a benzene-1,3-dicarboxamide core. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide typically involves the reaction of benzene-1,3-dicarboxylic acid with 2-(1H-indol-3-yl)ethylamine under dehydrating conditions. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The indole moieties can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole rings due to the presence of electron-rich nitrogen atoms
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl~2~, Br2) and nitrating agents (HNO~3~/H~2~SO~4~)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N1,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The indole moieties can bind to various receptors and enzymes, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with different substituents.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Tryptamine: An indole derivative with a simpler structure and different biological activities.
Uniqueness
N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide is unique due to its dual indole moieties and benzene-1,3-dicarboxamide core, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
96234-83-2 |
|---|---|
Fórmula molecular |
C28H26N4O2 |
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
1-N,3-N-bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C28H26N4O2/c33-27(29-14-12-21-17-31-25-10-3-1-8-23(21)25)19-6-5-7-20(16-19)28(34)30-15-13-22-18-32-26-11-4-2-9-24(22)26/h1-11,16-18,31-32H,12-15H2,(H,29,33)(H,30,34) |
Clave InChI |
WRHKNTSXXCKNLK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC(=CC=C3)C(=O)NCCC4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
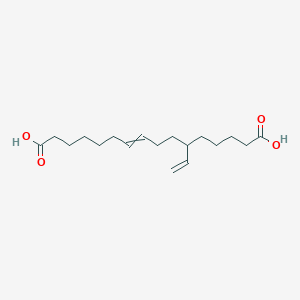
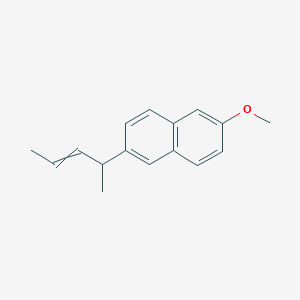
![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
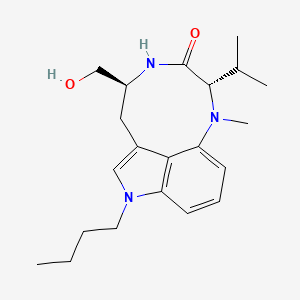
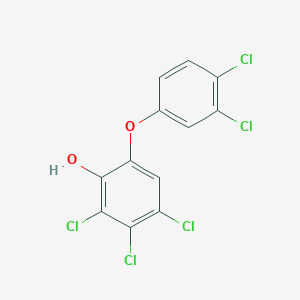
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
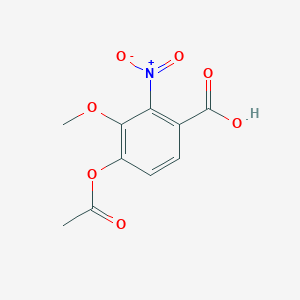
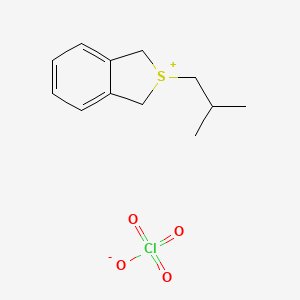
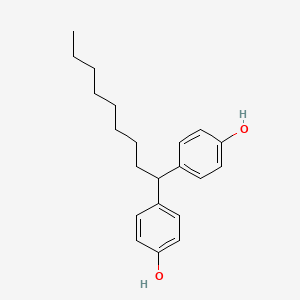
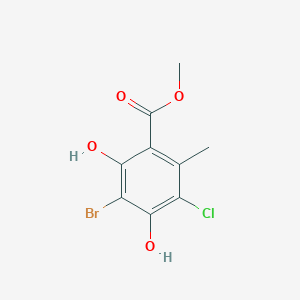
![2-[(3-Chloroprop-1-en-2-yl)oxy]-2-methyl-1,3-dioxolane](/img/structure/B14336955.png)
